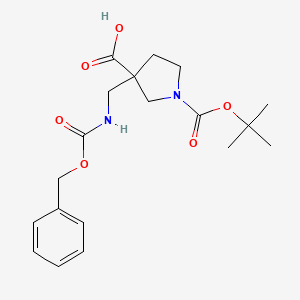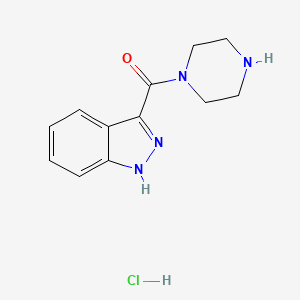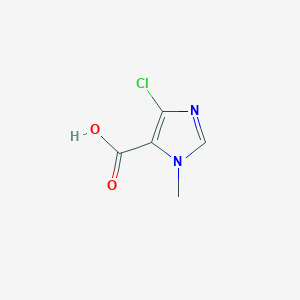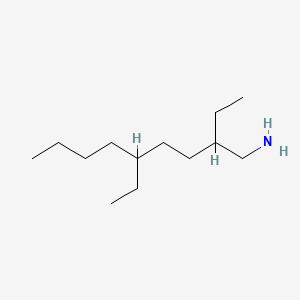
1-(propan-2-yl)-1H-1,3-benzodiazole-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Propan-2-yl)-1H-1,3-benzodiazole-7-carboxylic acid is a heterocyclic compound that features a benzodiazole ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzodiazole ring system is known for its stability and ability to participate in a variety of chemical reactions, making it a versatile scaffold for drug development and other applications.
Vorbereitungsmethoden
The synthesis of 1-(propan-2-yl)-1H-1,3-benzodiazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzoic acid with isopropylamine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzodiazole ring.
Industrial production methods often utilize similar synthetic routes but are optimized for scale. This can include the use of continuous flow reactors and other technologies to improve yield and reduce production costs.
Analyse Chemischer Reaktionen
1-(Propan-2-yl)-1H-1,3-benzodiazole-7-carboxylic acid can undergo a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced benzodiazole derivatives.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzodiazole ring.
Wissenschaftliche Forschungsanwendungen
1-(Propan-2-yl)-1H-1,3-benzodiazole-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new
Eigenschaften
Molekularformel |
C11H12N2O2 |
|---|---|
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
3-propan-2-ylbenzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c1-7(2)13-6-12-9-5-3-4-8(10(9)13)11(14)15/h3-7H,1-2H3,(H,14,15) |
InChI-Schlüssel |
SFBOFXQFYCWRRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C=NC2=CC=CC(=C21)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13536437.png)









![3-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)acrylaldehyde](/img/structure/B13536490.png)
![1-Ethyl-6-fluoro-7-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B13536494.png)
![1,3-Dioxoisoindolin-2-YL spiro[3.3]heptane-2-carboxylate](/img/structure/B13536503.png)

